

Application Note: LC-MS/MS Analysis of Doramectin Aglycone in Tissue

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Compound of Interest

Compound Name: Doramectin aglycone

Cat. No.: B3006763

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Introduction

Doramectin is a broad-spectrum macrocyclic lactone parasiticide widely used in veterinary medicine. Its primary metabolite and degradation product is **doramectin aglycone**, formed by the hydrolysis of the disaccharide moiety. Monitoring the levels of doramectin and its aglycone in animal tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This application note provides a detailed protocol for the extraction and quantification of **doramectin aglycone** in various tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the homogenization of tissue samples, followed by an optional acid hydrolysis step to convert doramectin to its aglycone form. The analyte is then extracted using liquid-liquid or solid-phase extraction (SPE), separated by reverse-phase liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of **doramectin aglycone** in complex biological matrices.

Experimental Protocols

Sample Preparation

a) Tissue Homogenization:

- Weigh approximately 2-5 g of the tissue sample (e.g., liver, muscle, fat).
- Mince the tissue into small pieces using a clean scalpel.
- Add the minced tissue to a homogenizer tube with an appropriate volume of extraction solvent (e.g., acetonitrile) to achieve a 1:3 (w/v) ratio.
- Homogenize the sample until a uniform consistency is achieved.

b) Optional: Acid Hydrolysis for Doramectin to Aglycone Conversion

This step is for the determination of total doramectin as its aglycone.

- To the homogenized sample, add a sufficient volume of a strong acid (e.g., 1 M HCl) to achieve a final acid concentration of 0.1 M.
- Vortex the sample for 1 minute.
- Incubate the sample at 60°C for 1 hour to facilitate the hydrolysis of doramectin to its aglycone.
- Allow the sample to cool to room temperature.
- Neutralize the sample by adding a corresponding volume of a strong base (e.g., 1 M NaOH).

c) Extraction:

Choose one of the following extraction methods:

i. Liquid-Liquid Extraction (LLE):

- Add 5 mL of isooctane to the homogenized (and optionally hydrolyzed) sample.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 x g for 10 minutes to separate the layers.

- Transfer the upper organic layer (isooctane) to a clean tube.
- Repeat the extraction with another 5 mL of isooctane.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

ii. Solid-Phase Extraction (SPE):

- Centrifuge the homogenized (and optionally hydrolyzed) sample at 4000 x g for 10 minutes.
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
- Load the supernatant from the centrifuged sample onto the SPE cartridge.
- Wash the cartridge with 5 mL of water to remove polar impurities.
- Elute the analyte with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate	0.3 mL/min
Injection Volume	10 μ L
Column Temperature	40°C

b) Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Gas	Nitrogen
Desolvation Temp.	350°C
Collision Gas	Argon

c) Proposed MRM Transitions for **Doramectin Aglycone**:

Note: These transitions are proposed based on the molecular weight of **doramectin aglycone** (610.7 g/mol) and common fragmentation patterns of avermectins. Optimization in the user's laboratory is highly recommended.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Cone Voltage (V)	Collision Energy (eV)
Doramectin Aglycone	611.4 [M+H] ⁺	To be determined	To be determined	30 - 50	20 - 40
Doramectin Aglycone	633.4 [M+Na] ⁺	To be determined	To be determined	30 - 50	20 - 40

Data Presentation

The following tables summarize typical quantitative data for the analysis of the parent compound, doramectin. These values should be determined specifically for **doramectin aglycone** during method validation.

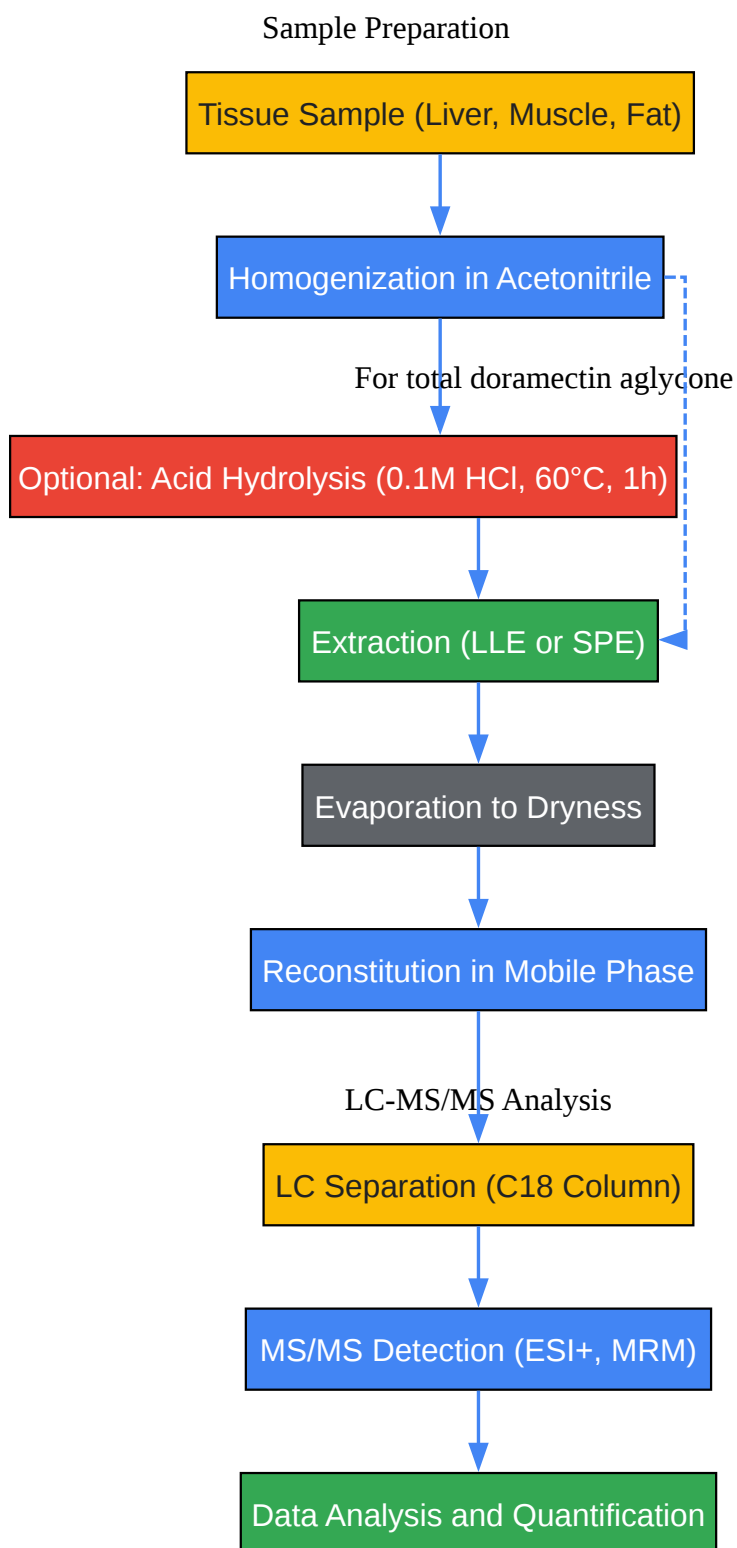
Table 1: Method Performance for Doramectin in Bovine Tissue

Parameter	Muscle	Liver	Fat
LOD (ng/g)	0.5	1.0	1.0
LOQ (ng/g)	1.5	2.5	2.5
Recovery (%)	85-105	80-100	90-110
Precision (RSD%)	< 15	< 15	< 15

Table 2: LC-MS/MS Parameters for Doramectin^[1]

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Cone Voltage (V)	Collision Energy (eV)
Doramectin	921.5 [M+Na] ⁺	593.3	331.2	40	25

Visualizations



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References

- 1. op.niscair.res.in [op.niscair.res.in]
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